molecular formula C12H11Cl2N3O3S2 B4896788 N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide

N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide

Cat. No. B4896788
M. Wt: 380.3 g/mol
InChI Key: CLGJOORYQXZITG-UHFFFAOYSA-N
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Description

N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DCMG is a thiazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of DCMG is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. DCMG has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCMG has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. DCMG has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of using DCMG in lab experiments is its ability to inhibit the activity of COX-2, which is involved in the inflammatory response. This makes it a useful tool for studying the inflammatory response in various disease models. However, one of the limitations of using DCMG in lab experiments is its potential toxicity. Careful optimization of the concentration and exposure time is required to ensure that the cells are not damaged.

Future Directions

There are several future directions for the study of DCMG. One direction is to investigate its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate its potential use as a diagnostic tool for cancer. Further studies are also needed to fully understand the mechanism of action of DCMG and to optimize its synthesis method to improve its yield and purity.
Conclusion:
DCMG is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. DCMG has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use as a diagnostic tool for cancer. Further studies are needed to fully understand the mechanism of action of DCMG and to optimize its synthesis method to improve its yield and purity.

Synthesis Methods

DCMG is synthesized using various methods, including the reaction of 3,4-dichlorobenzenesulfonyl chloride with thiosemicarbazide, followed by the reaction with N-methylglycine. Another method involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with thiosemicarbazide, followed by the reaction with N-methylglycine methyl ester. The synthesis of DCMG is a multi-step process that requires careful optimization to obtain the desired product.

Scientific Research Applications

DCMG has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. DCMG has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use as a diagnostic tool for cancer.

properties

IUPAC Name

2-[(3,4-dichlorophenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O3S2/c1-17(7-11(18)16-12-15-4-5-21-12)22(19,20)8-2-3-9(13)10(14)6-8/h2-6H,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGJOORYQXZITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC=CS1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-dichlorophenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)acetamide

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